Sodium selenite
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;selenite | |
|---|---|---|
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InChI |
InChI=1S/2Na.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
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InChI Key |
BVTBRVFYZUCAKH-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-][Se](=O)[O-].[Na+].[Na+] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Na2SeO3, Na2O3Se | |
| Record name | SODIUM SELENITE | |
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DSSTOX Substance ID |
DTXSID0032077 | |
| Record name | Sodium selenite | |
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Molecular Weight |
172.95 g/mol | |
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Physical Description |
Sodium selenite appears as a white colored crystalline solid. Soluble in water and more dense than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder, Hygroscopic solid; [ICSC] White solid; [HSDB] Beige odorless crystalline powder; [MSDSonline], HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
| Record name | SODIUM SELENITE | |
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| Record name | Selenious acid, sodium salt (1:2) | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Insoluble in alcohol, 89.8 g/100 g water, Solubility in water, g/100ml at 20 °C: 85 | |
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Density |
3.1 (NTP, 1992) - Denser than water; will sink, Specific gravity: 3.1 (Water = 1) | |
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Vapor Pressure |
less than 0.001 mmHg at 68 °F (NTP, 1992) | |
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Color/Form |
Tetragonal prisms, White tetragonal crystals, White powder | |
CAS No. |
10102-18-8(disodiumsalt); 7782-82-3(monosodiumsalt), 10102-18-8, 14013-56-0 | |
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| Record name | Sodium selenite | |
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Melting Point |
1310 °F (decomposes) (NTP, 1992), 710 °C (decomposes) | |
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Chemical and Physical Properties of Sodium Selenite
Sodium selenite (B80905) is an inorganic salt with the chemical formula Na₂SeO₃. wikipedia.org It presents as a colorless, crystalline solid. nih.govwikipedia.orgwikipedia.org The pentahydrate form, Na₂SeO₃(H₂O)₅, is the most common water-soluble selenium compound and appears as a white solid. wikipedia.orgcamachem.com The anhydrous salt is highly soluble in water but not in organic solvents. acs.org It is stable in air and hygroscopic, meaning it tends to absorb moisture from the air. nih.gov
According to X-ray crystallography, the selenite anion (SeO₃²⁻) in both the anhydrous and pentahydrate forms has a pyramidal structure. wikipedia.org When heated, the pentahydrate form converts to the anhydrous salt at 40 °C, and the anhydrous salt decomposes at 710 °C. wikipedia.org
Table 1: Physical and Chemical Properties of Sodium Selenite
| Property | Value |
|---|---|
| Chemical Formula | Na₂SeO₃ |
| Molar Mass | 172.948 g·mol⁻¹ |
| Appearance | Colorless/white crystalline solid |
| Density | 3.1 g/cm³ |
| Melting Point | 710 °C (decomposes) |
| Solubility in water | 85 g/100 mL (20 °C) |
| Crystal Structure | Tetragonal or Monoclinic |
Data sourced from multiple references. nih.govwikipedia.orgwikipedia.orgcamachem.comacs.org
Molecular and Genetic Aspects of Sodium Selenite
Gene Expression Modulation by Sodium Selenite (B80905)
Sodium selenite, an inorganic form of selenium, has been shown to significantly modulate gene expression in various biological systems. mpbio.com Its effects are not uniform, varying with the chemical form of selenium and the specific tissue being examined. nih.gov Research comparing this compound (SS), selenomethionine (B1662878) (SM), and yeast-derived selenium (YS) in mice revealed distinct gene expression profiles. nih.gov For instance, in the liver, this compound affected the expression of more genes than SM or YS. nih.gov Similarly, in the gastrocnemius and cerebral cortex, a significant percentage of genes showed altered expression in response to selenium supplementation. nih.gov A notable finding was the greater similarity in gene expression patterns between SS and YS, despite selenomethionine being a major component of yeast-derived selenium. nih.gov
In specific cellular contexts, this compound has been observed to influence the expression of genes involved in critical cellular processes. In studies on in vitro cultured mouse oocytes, supplementation with this compound did not significantly alter the expression of apoptosis-related genes such as BAX, BCL2, and BAD. nih.gov However, it was found to enhance the expression of mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial biogenesis, which may contribute to improved oocyte development. ajmb.org Furthermore, studies in breast cancer cells have identified that this compound can regulate the expression of hundreds of genes, with many being implicated in cancer-related pathways like PI3K/Akt and metabolic pathways. nih.gov Among these, NEDD4L and FMO5 were identified as critical genes based on their expression changes and functional connectivity. nih.gov
Genomic Stability and DNA Repair Mechanisms
Maintaining genomic stability through effective DNA repair is crucial for cell survival and preventing diseases like cancer. nih.gov this compound exhibits a complex, dual role in this process, capable of both inducing DNA damage and influencing repair and protective mechanisms. nih.gov
DNA Damage Induction and Repair Processes
This compound can induce DNA damage, acting as a pro-oxidant under certain conditions. researchgate.netnih.gov In human diploid fibroblasts, selenite was found to cause significant DNA damage, identified as true DNA breaks. researchgate.net The genotoxic potential of selenite was enhanced when treatments were conducted in the presence of reduced glutathione (B108866), suggesting that a glutathione-selenite conjugate is a more active genotoxic form. researchgate.net In the budding yeast Saccharomyces cerevisiae, this compound acts as an oxidizing agent that produces oxidative damage to DNA, leading to DNA double-strand breaks (DSBs). nih.gov The repair of these selenite-induced DSBs was found to be fundamentally dependent on the Rad52 protein, highlighting the critical role of the homologous recombination (HR) repair pathway. nih.gov
Conversely, some studies indicate that selenium can stimulate DNA damage repair. However, in the context of human fibroblasts, treatment with selenite did not show any enhancement or inhibition of the repair of DNA damage induced by other agents like methyl methanesulfonate (B1217627) (MMS), UV radiation, or bleomycin. researchgate.net Some research suggests that reducible selenium compounds like this compound may even inhibit certain DNA repair processes by oxidizing zinc-complexing thiol groups, which are critical for the function of some repair enzymes. nih.gov
Antigenotoxic Properties and DNA Protection
Despite its capacity to induce DNA damage, this compound also possesses protective, antigenotoxic properties. Its role often depends on the biological context and concentration. Selenium can help prevent DNA damage from occurring and protect against a wide range of carcinogens.
In an in vitro micronucleus assay, selenium compounds, including this compound, displayed both genotoxic and antigenotoxic effects. For example, combinations of selenous acid (a related compound) and the known genotoxic agent potassium dichromate resulted in a lower frequency of micronuclei in human blood lymphocytes than with potassium dichromate alone, indicating a protective effect. This dual activity suggests that the redox potential of selenium compounds, influenced by the cellular environment, can switch the chemical from a pro-oxidant (DNA damaging) to an antioxidant (DNA protecting) status.
Sodium Selenite in Cancer Research
Anticancer Mechanisms and Pathways
The anticancer activity of sodium selenite (B80905) is not attributed to a single mode of action but rather to its ability to engage multiple cellular pathways simultaneously. nih.gov The primary mechanisms involve the generation of reactive oxygen species (ROS), which act as key signaling molecules to trigger apoptosis (programmed cell death), autophagy, and cell cycle arrest. frontiersin.orgnih.gov In cancer cells, sodium selenite is metabolized, leading to the production of superoxide (B77818) radicals. nih.gov This selective generation of ROS in cancer cells disrupts their internal environment, leading to severe organelle injury and the activation of cell death programs. nih.govsci-hub.se Key signaling pathways implicated in this compound's anticancer effects include the AKT/mTOR pathway, the AMPK/mTOR/FOXO3a pathway, and the NF-κB signaling pathway. mdpi.comnih.govfrontiersin.org
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. nih.gov This process of programmed cell death is a crucial event in cancer chemoprevention and therapy. nih.gov Studies have consistently shown that this compound can induce apoptosis in a wide array of cancer cells, including those from cervical, thyroid, prostate, and nasopharyngeal cancers, often in a dose- and time-dependent manner. mdpi.comspandidos-publications.comfrontiersin.org The apoptotic process is characterized by distinct morphological changes, such as membrane blebbing and chromatin condensation. spandidos-publications.com The induction of apoptosis by this compound is frequently linked to the generation of ROS and the subsequent activation of intrinsic and extrinsic cell death pathways. nih.govnih.gov For instance, in human colon cancer cells, this compound has been shown to promote apoptosis by suppressing the β-catenin signaling pathway. nih.gov
The mitochondrial or intrinsic pathway of apoptosis is a critical target of this compound in cancer cells. spandidos-publications.comnih.gov This pathway is initiated by the generation of superoxide radicals within the mitochondria. nih.gov The accumulation of these ROS leads to a decrease in the mitochondrial membrane potential (MMP) and the disruption of the mitochondrial cristae. spandidos-publications.comnih.govaacrjournals.org This mitochondrial dysfunction triggers the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which activates the cascade of caspases that execute cell death. nih.gov This entire sequence—superoxide production, loss of MMP, cytochrome c release, and subsequent caspase activation—has been clearly demonstrated in human prostate cancer cells treated with this compound. nih.govnih.gov Furthermore, studies in nasopharyngeal carcinoma cells have shown that this compound upregulates the expression of pro-apoptotic proteins Bak and Bax while downregulating the anti-apoptotic protein Bcl-XL, further promoting the mitochondrial pathway of apoptosis. spandidos-publications.com
In addition to the mitochondrial pathway, this compound can induce apoptosis by triggering stress in the endoplasmic reticulum (ER). nih.gov The ER is vital for protein folding, and disruptions in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. researchgate.net In response to this stress, cells activate the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe. nih.gov In breast cancer MCF7 cells, this compound treatment was found to activate ER stress, evidenced by the upregulation of ER stress-related proteins such as ATF6, p-eIF2α, ATF4, and CHOP. nih.gov The interplay between ER stress and oxidative stress appears to be crucial; treatment with an ER stress inhibitor (4-PBA) not only decreased apoptosis but also reduced the generation of ROS, while an antioxidant (NAC) attenuated the expression of the ER stress marker ATF6. nih.gov This indicates a mutual reinforcement between ER stress and oxidative stress pathways in mediating this compound-induced apoptosis. nih.gov
Caspases are a family of proteases that serve as the central executioners of apoptosis. spandidos-publications.com this compound-induced apoptosis is dependent on the activation of these enzymes. nih.gov The process typically involves the activation of initiator caspases, such as caspase-9, which is a key component of the apoptosome formed during the mitochondrial pathway of apoptosis. nih.govnih.gov Once activated, caspase-9 cleaves and activates executioner caspases, primarily caspase-3. spandidos-publications.comnih.gov Activated caspase-3 then proceeds to cleave a broad range of cellular substrates, including proteins like poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. spandidos-publications.comspandidos-publications.com The activation of both caspase-9 and caspase-3 has been observed in human prostate cancer cells and nasopharyngeal carcinoma cells following this compound treatment. spandidos-publications.comnih.gov The use of a pan-caspase inhibitor, z-VAD-fmk, has been shown to block this compound-induced apoptosis, confirming the critical role of caspase activation in this process. nih.gov
Autophagy is a cellular recycling process that degrades and clears damaged organelles and proteins. aacrjournals.org In the context of cancer therapy, its role can be complex, acting as either a cell survival mechanism or a cell death pathway. mdpi.com this compound has been shown to induce autophagy in various cancer cell types, including lung cancer, cervical cancer, and malignant glioma. nih.govaacrjournals.orgnih.gov
In some cases, autophagy acts as a pro-survival or cytoprotective mechanism against this compound-induced stress. For example, in A549 human lung carcinoma cells and HeLa cervical cancer cells, this compound treatment triggered autophagy that appeared to protect the cells from apoptosis. mdpi.comnih.gov In these instances, inhibiting autophagy (for example, with 3-methyladenine (B1666300) or bafilomycin A1) enhanced the apoptotic effects of this compound. mdpi.comnih.gov Conversely, in other cancer cells, such as malignant gliomas and SiHa cervical cancer cells, autophagy is implicated as a mechanism of cell death, sometimes referred to as autophagic cell death. mdpi.comaacrjournals.org In malignant glioma cells, selenite was found to induce mitochondrial damage, leading to the entrapment and degradation of mitochondria within autophagosomes (a process called mitophagy), which ultimately resulted in irreversible cell death. aacrjournals.org The induction of both apoptosis and autophagy in cervical cancer cells by this compound is mediated through the activation of the AMPK/mTOR/FOXO3a signaling pathway via mitochondrial ROS. mdpi.com
This compound effectively inhibits the proliferation of cancer cells and can induce a halt in the cell cycle, preventing cancer cells from dividing and growing. frontiersin.orgnih.gov This inhibitory effect on cell viability has been demonstrated in a dose-dependent manner in various cancer types, including thyroid, colon, and renal cell carcinoma. nih.govfrontiersin.orgnih.gov
Table of Research Findings on this compound's Anticancer Mechanisms
| Cancer Type | Cell Line(s) | Key Mechanism(s) | Molecular Pathways/Markers | Reference(s) |
| Prostate Cancer | LNCaP | Apoptosis | Mitochondrial Pathway, Superoxide Generation, Caspase-9/3 Activation | nih.gov, nih.gov |
| Cervical Cancer | HeLa, SiHa | Apoptosis, Autophagy, Proliferation Inhibition | mtROS, AMPK/mTOR/FOXO3a Pathway | mdpi.com, nih.gov |
| Thyroid Cancer | Not Specified | Apoptosis, G0/G1 Cell Cycle Arrest | ROS Generation, Inhibition of AKT/mTOR Pathway | frontiersin.org, nih.gov |
| Lung Carcinoma | A549 | Apoptosis, Cytoprotective Autophagy | ROS Generation, Extrinsic & Intrinsic Apoptotic Pathways | nih.gov |
| Nasopharyngeal Carcinoma | CNE-2 | Apoptosis, Cell Cycle Arrest (S or G0/G1) | Mitochondrial Pathway, ROS, Caspase-3, Bak/Bax, Bcl-XL | spandidos-publications.com |
| Breast Cancer | MCF7 | Apoptosis | Endoplasmic Reticulum Stress, Oxidative Stress, p38/JNK Activation | nih.gov |
| Malignant Glioma | U87MG, T98G, etc. | Autophagic Cell Death (Mitophagy) | Superoxide Generation, Mitochondrial Damage | aacrjournals.org |
| Colon Cancer | HCT116, SW620 | Apoptosis, Proliferation Inhibition | JNK1 Activation, Suppression of β-catenin Signaling | nih.gov |
| Synovial Sarcoma | SW982 | Apoptosis, Autophagy Inhibition | Caspase-3, PARP, Bcl-2/Bax | spandidos-publications.com |
| Renal Cell Carcinoma | ACHN, 786-O | Proliferation/Metastasis Inhibition, Apoptosis | ROS Generation, Inhibition of NF-κB Signaling | nih.gov |
Antioxidant/Pro-oxidant Duality in Cancer Cells
This compound exhibits a complex dual nature, acting as both an antioxidant and a pro-oxidant, with its effect largely dependent on the dosage and the specific cellular environment. At high concentrations, this compound predominantly functions as a pro-oxidant in cancer cells, a characteristic central to its anticancer effects. mdpi.comresearchgate.net This pro-oxidant activity is primarily driven by the generation of reactive oxygen species (ROS), such as superoxide radicals. mdpi.comresearchgate.net
The process begins with selenite's reaction with intracellular thiols, particularly glutathione (B108866) (GSH), which leads to the production of selenodiglutathione (B1680944) (GS-Se-SG) and subsequently hydrogen selenide (B1212193) (H₂Se). mdpi.com These selenium metabolites can readily oxidize other thiols, leading to the production of ROS. mdpi.comnih.gov This surge in ROS disrupts the delicate redox homeostasis within cancer cells, which are often already under a state of increased oxidative stress compared to normal cells. researchgate.net The excessive ROS can lead to oxidative damage to cellular components, ultimately triggering programmed cell death, or apoptosis. mdpi.comnih.gov
Conversely, at lower, nutritional doses, selenium, through its incorporation into selenoproteins like glutathione peroxidase, plays a key antioxidant role by helping to neutralize peroxides. mpbio.com However, in the context of cancer therapy, it is the pro-oxidant action at supranutritional doses that is therapeutically relevant. mdpi.com The generation of ROS is a key mechanism in selenite-induced apoptosis, and this effect can be inhibited by antioxidants that scavenge these radicals. nih.gov For instance, the overexpression of manganese superoxide dismutase (MnSOD), an antioxidant enzyme that neutralizes superoxide radicals within the mitochondria, has been shown to protect prostate cancer cells from selenite-induced apoptosis. nih.gov This highlights that the mitochondrial production of superoxide is a critical event in the pro-apoptotic effects of this compound. nih.gov
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. This compound has demonstrated significant anti-angiogenic properties, presenting another mechanism for its anticancer activity. nih.gov
Research shows that this compound can inhibit angiogenesis by suppressing key pro-angiogenic factors. nih.govnih.gov One of the primary targets is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the formation of blood vessels. nih.govnih.gov Studies have demonstrated that treatment with this compound can lead to lower levels of VEGF expression in cancer models. nih.govnih.govnih.gov For example, in human prostate cancer PC3 cells, low doses of this compound were found to inhibit the lipopolysaccharide (LPS)-induced expression of VEGF. nih.gov
In addition to VEGF, this compound also affects the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are crucial for degrading the extracellular matrix, a necessary step for endothelial cells to migrate and form new blood vessels. nih.gov By inhibiting these key components of the angiogenic process, this compound can effectively cut off the tumor's supply lines, thereby hindering its growth and potential to spread. nih.govnih.gov
Modulation of Glutamine Metabolism
Cancer cells are characterized by altered metabolic pathways to support their rapid proliferation. One such pathway is glutaminolysis, the process by which the amino acid glutamine is converted into glutamate (B1630785), which then enters the Krebs cycle to generate energy and provide building blocks for biosynthesis. nih.govyoutube.com Many tumors are "addicted" to glutamine, making this metabolic pathway a potential therapeutic target. nih.govnih.gov
This compound has been shown to disrupt this critical metabolic process in cancer cells. researchgate.netnih.govnih.gov The primary mechanism of this disruption is the inhibition of glutaminase (B10826351) (GLS), the key enzyme that catalyzes the conversion of glutamine to glutamate. nih.govnih.gov Research in colorectal cancer cells has demonstrated that supranutritional doses of this compound can suppress glutamine metabolism by promoting the degradation of the GLS1 protein. nih.gov This action is not at the transcriptional level but involves the ubiquitin-proteasome system, where selenite promotes the binding of ubiquitin ligases to GLS1, marking it for destruction. nih.gov
By inhibiting GLS1, this compound leads to a decrease in the intracellular levels of glutamate. nih.govnih.gov This has two major consequences for the cancer cell. First, it depletes a key anaplerotic substrate for the Krebs cycle, thereby hindering energy production. nih.gov Second, it reduces the availability of glutamate for the synthesis of glutathione (GSH), a critical intracellular antioxidant. nih.gov The resulting depletion of GSH further contributes to an increase in oxidative stress, amplifying the pro-oxidant effects of selenite and pushing the cancer cell towards apoptosis. nih.gov Supplementing with glutamate has been shown to partially rescue the anti-proliferative and oxidative stress effects of selenite, confirming that the inhibition of glutaminolysis is a key mechanism of its toxicity in cancer cells. nih.gov
Synergistic Effects with Conventional Cancer Therapies
Combination with Chemotherapy
This compound has shown potential to work synergistically with conventional chemotherapy agents, enhancing their antitumor effects and potentially overcoming chemoresistance. mdpi.comnih.govnih.gov
In pancreatic cancer, for instance, studies have explored the combination of this compound with gemcitabine (B846), a standard-of-care chemotherapy drug. nih.govnih.govresearchgate.net In vitro and in vivo research demonstrated that this compound not only has a potent antitumor effect on its own but also produces a synergistic effect when combined with gemcitabine. nih.govnih.gov This combination led to a significant inhibition of pancreatic cancer cell viability and a greater reduction in tumor growth in animal models compared to either agent used as monotherapy. nih.govnih.gov The combined therapy inhibited tumor growth by as much as 65% compared to the untreated control group. nih.govnih.gov The molecular mechanisms behind this synergy involve the activation of different cellular pathways, including the p38 pathway, which contributes to the enhanced therapeutic outcome. nih.govresearchgate.net
The potential for synergy is based on the idea that selenite can act as a remedy against cancer in multiple ways: by exerting its own antitumor effect, by reversing chemoresistance, and by mitigating some of the toxic effects of chemotherapy. mdpi.com High doses of this compound have been found to be effective in increasing the efficacy of chemotherapy. mdpi.com
Combination with Radiation Therapy
This compound has also been investigated as a radiosensitizer, a compound that makes tumor cells more susceptible to the cell-killing effects of radiation therapy. mdpi.comnih.govnih.gov Preclinical studies have consistently shown that selenite can radiosensitize tumors in vivo. nih.govresearchgate.net
The mechanism behind this radiosensitization is linked to selenite's pro-oxidant effects. Radiation therapy works primarily by generating ROS, which damage the DNA of cancer cells. By independently increasing oxidative stress within the tumor cells, this compound can enhance the damage inflicted by radiation, leading to increased cancer cell death. nih.gov
A Phase 1 clinical trial evaluated the combination of oral this compound with palliative radiation therapy in patients with metastatic cancer. nih.govresearchgate.netclinicaltrials.gov The study found that the combination was well-tolerated, and while the primary objective was to assess safety, there was also evidence of efficacy. nih.govresearchgate.net Many patients experienced stabilization of their disease within the radiation fields, with some showing objective tumor regression. nih.govresearchgate.net For example, seven out of nine prostate cancer patients in the trial had a decrease in their prostate-specific antigen (PSA) levels, ranging from 11% to 78%. nih.govresearchgate.net These findings suggest that this compound can be safely combined with radiation therapy and may improve clinical outcomes. mdpi.comnih.gov
Selectivity Towards Cancer Cells vs. Normal Cells
A crucial aspect of an effective cancer therapy is its ability to selectively target and kill cancer cells while sparing normal, healthy cells. This compound has demonstrated this desirable characteristic in numerous studies. mdpi.comnih.govnih.govnih.govnih.gov Malignant cells have been shown to be more sensitive to the cytotoxic effects of high-dose this compound than their normal counterparts. mdpi.comnih.gov
This selectivity is rooted in the fundamental metabolic differences between cancer cells and normal cells. Cancer cells typically have a higher metabolic rate and exist in a state of heightened intrinsic oxidative stress, making them more vulnerable to further ROS-generating agents like selenite. researchgate.netnih.gov Treatment with high amounts of this compound can generate more free radicals in cancer cells than in normal cells, leading to selective elimination without systemic toxicity. nih.gov
One key factor contributing to this differential sensitivity is the expression of antioxidant enzymes. nih.gov Normal cells often have more robust antioxidant defense systems. For example, studies in prostate cancer have shown that normal prostate epithelial cells have higher expression and activity of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme, compared to malignant prostate cells derived from the same patient. nih.gov This higher level of MnSOD in normal cells allows them to more effectively neutralize the superoxide radicals produced during selenite metabolism, protecting them from apoptosis. nih.gov In contrast, the lower MnSOD levels in cancer cells make them unable to cope with the sudden influx of ROS, leading to mitochondrial damage and cell death. nih.govnih.gov
Furthermore, the accumulation of selenite may be higher in cancer cells than in normal tissues, which could also contribute to its selective toxicity. mdpi.comnih.gov Studies have also shown that combining selenite with glucose limitation significantly enhances its cytotoxic effect on cancer cells but not on normal cells, further highlighting the role of metabolic differences in this selectivity. nih.gov
Specific Cancer Types Under Investigation
This compound, an inorganic form of selenium, has been the subject of extensive research for its potential anticancer properties. Scientific investigations have explored its effects across a variety of cancer types, revealing complex mechanisms of action that can lead to the inhibition of cancer cell growth and induction of cell death. The following sections detail the research findings related to specific malignancies.
Prostate Cancer
Research into this compound's effect on prostate cancer has uncovered several potential mechanisms of action. Studies suggest that prostate cancer cells are more susceptible to apoptosis induced by this compound than normal prostate epithelial cells. stanfordhealthcare.org This selective action is a key area of interest.
One of the significant findings is the ability of this compound to disrupt androgen receptor (AR) signaling, a critical pathway in the development and progression of prostate cancer. stanfordhealthcare.org The inhibition of AR expression and activity appears to occur through a redox mechanism involving glutathione (GSH), superoxide, and the transcription factor Sp1. stanfordhealthcare.org This disruption of AR signaling suggests that this compound could be beneficial in cases of both hormone-sensitive and castration-resistant prostate cancer. stanfordhealthcare.org
Preclinical models have demonstrated that this compound can inhibit the growth of established prostate cancer tumors in mice. stanfordhealthcare.org Furthermore, some studies indicate that selenium compounds can induce apoptosis in various cancer cells, including those of the prostate. nih.gov While some clinical trials on selenium supplementation for prostate cancer prevention have yielded mixed results, preclinical data continues to support its potential therapeutic role. aacrjournals.orgnih.gov For instance, certain selenium forms have been shown to inhibit tumor growth in xenograft models of prostate cancer by promoting apoptosis. aacrjournals.org
Table 1: Research Findings on this compound and Prostate Cancer
| Research Focus | Cell Line/Model | Key Findings | Citations |
|---|---|---|---|
| Apoptosis Induction | Prostate Cancer Cells | More sensitive to selenite-induced apoptosis compared to normal prostate epithelial cells. | stanfordhealthcare.org |
| Androgen Receptor (AR) Signaling | Prostate Cancer Cells | Disrupts AR signaling by inhibiting AR expression and activity via a redox mechanism. | stanfordhealthcare.org |
| Tumor Growth | Mouse Models | Induces significant growth inhibition of well-established prostate cancer tumors. | stanfordhealthcare.org |
| General Anticancer Effects | Prostate Cancer Cells | Affects the induction of the apoptosis process. | nih.gov |
Pancreatic Cancer
The investigation of this compound in the context of pancreatic cancer has shown promising results, particularly concerning its ability to inhibit cancer cell viability and its synergistic effects with existing chemotherapies. nih.govnih.govbiotech-spain.com
In vitro studies using pancreatic cancer cell lines, such as PANC-1 and Pan02, have demonstrated that this compound significantly inhibits cell viability in a time- and dose-dependent manner. nih.govmdpi.com This inhibition is accompanied by morphological changes indicative of apoptosis. nih.gov Furthermore, this compound has been found to significantly reduce the capacity for colony formation and cell migration in these cancer cells. nih.govmdpi.com
A key finding is the synergistic effect of this compound when combined with gemcitabine, a standard chemotherapy agent for pancreatic cancer. nih.govnih.govbiotech-spain.com This combination has been shown to be highly effective in inhibiting tumor growth. biotech-spain.com The molecular mechanisms behind the antitumor effect of this compound alone involve the apoptosis-inducing factor (AIF), while the combination therapy appears to involve the expression of phospho-p38. nih.govnih.gov In vivo studies have confirmed that the combined therapy not only inhibits tumor growth more effectively than either agent alone but also increases survival in mouse models. nih.govnih.gov
Table 2: Research Findings on this compound and Pancreatic Cancer
| Research Focus | Cell Line/Model | Key Findings | Citations |
|---|---|---|---|
| Cell Viability | PANC-1, Pan02 | Significantly inhibited cell viability in a time- and dose-dependent manner. | nih.govmdpi.com |
| Colony Formation & Migration | PANC-1, Pan02 | Significantly reduced colony formation and decreased migration capacity. | nih.govmdpi.com |
| Combination Therapy | PANC-1, Pan02, C57BL/6 Mice | Synergistic effect with gemcitabine, leading to enhanced tumor growth inhibition and increased survival. | nih.govnih.govbiotech-spain.com |
| Molecular Mechanisms | PANC-1, Pan02 | Antitumor effect involves apoptosis-inducing factor (AIF) and phospho-p38 in combined therapy. | nih.govnih.gov |
Cervical Cancer
This compound has been shown to inhibit the progression of cervical cancer through multiple mechanisms, primarily by inducing apoptosis and autophagy. mdpi.comnih.gov Studies on human cervical cancer cell lines, such as HeLa and SiHa, have revealed that this compound inhibits cell viability in a dose- and time-dependent manner. mdpi.comnih.govnih.govresearchgate.net
The anticancer effects are linked to the generation of mitochondrial reactive oxygen species (mtROS), which in turn activates the AMPK/mTOR/FOXO3a signaling pathway. mdpi.comnih.gov This activation leads to both apoptosis and autophagy. mdpi.comnih.gov Further research has shown that this compound can induce apoptosis in HeLa cells through a ROS-mediated mitochondrial pathway, which is associated with a decrease in mitochondrial membrane potential. nih.gov
Other signaling pathways are also implicated. For instance, this compound has been found to exert its anti-cervical cancer effects by inhibiting the PI3K/AKT signaling pathway, which leads to reduced cell proliferation and increased apoptosis. researchgate.net Additionally, it can inhibit glucose metabolic reprogramming in cervical cancer cells, another mechanism that contributes to its anticancer activity. nih.gov In vivo studies using nude mice with HeLa cell xenografts have confirmed that this compound can significantly inhibit tumor growth. mdpi.comnih.govnih.gov
Table 3: Research Findings on this compound and Cervical Cancer
| Research Focus | Cell Line/Model | Key Findings | Citations |
|---|---|---|---|
| Cell Viability & Proliferation | HeLa, SiHa | Inhibits viability and proliferation in a dose- and time-dependent manner. | mdpi.comnih.govnih.govresearchgate.net |
| Apoptosis & Autophagy | HeLa, SiHa | Induces apoptosis and autophagy via the mtROS-activated AMPK/mTOR/FOXO3a pathway. | mdpi.comnih.gov |
| Apoptosis Induction | HeLa | Induces apoptosis via a ROS-mediated mitochondrial pathway. | nih.gov |
| Signaling Pathway Inhibition | HeLa, SiHa | Inhibits the PI3K/AKT signaling pathway, suppressing cell proliferation and promoting apoptosis. | researchgate.net |
| Tumor Growth | Nude Mouse Xenograft Model | Significantly inhibits the growth of HeLa cell xenografts. | mdpi.comnih.govnih.gov |
| Cytological Regression | Human Subjects | An intravaginal gel containing selenite was associated with improved cytological findings and hr-HPV clearance. | ijmdat.com |
Colorectal Cancer
In colorectal cancer (CRC) research, this compound has been identified as an agent that can induce both apoptosis and autophagy. nih.gov Studies using CRC cell lines, such as HCT116 and SW480, have shown that this compound induces apoptotic cell death. nih.govnih.gov The mechanism for this involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This leads to a loss of mitochondrial membrane potential and activation of caspase-3, indicating a Bax-dependent mitochondrial pathway of apoptosis. nih.gov
Interestingly, this compound also induces a protective form of autophagy in CRC cells. nih.gov The relationship between apoptosis and autophagy in this context is complex; inhibiting autophagy has been found to enhance the apoptotic effects of this compound. nih.gov
Further mechanistic studies have revealed that this compound can inhibit intestinal carcinogenesis by activating the c-Jun NH2-terminal kinase 1 (JNK1) and suppressing β-catenin signaling. nih.gov In vitro, pharmaceutical doses of this compound have been shown to dramatically inhibit the growth of human colon cancer cell lines. nih.gov The compound also induces cell cycle arrest in the G2/M phase. nih.gov In mouse xenograft models, a this compound diet has been shown to inhibit tumor growth. nih.gov
Table 4: Research Findings on this compound and Colorectal Cancer
| Research Focus | Cell Line/Model | Key Findings | Citations |
|---|---|---|---|
| Apoptosis Induction | HCT116, SW620 | Induces G2/M cell cycle arrest and apoptosis via a Bax-dependent mitochondrial pathway. | nih.gov |
| Autophagy Induction | HCT116, SW480 | Induces protective autophagy; inhibition of autophagy enhances apoptosis. | nih.gov |
| Cell Proliferation | HCT116, SW620 | Inhibits cell proliferation and promotes apoptosis. | nih.gov |
| Signaling Pathways | HCT116, SW620, Mouse Model | Activates JNK1 and suppresses β-catenin signaling. | nih.gov |
| Tumor Growth | Mouse Xenograft Model | Inhibits tumor growth in HCT116 and SW480 xenografts. | nih.gov |
| General Anticancer Effects | Colorectal Cancer Cells | Induces apoptosis in various cancer cells, including colorectal cancer. | nih.gov |
Liver Cancer
This compound has demonstrated potential in the prevention and treatment of liver cancer. A key finding from research is its differential effect on neoplastic versus regenerative liver cells. nih.gov In a rat hepatocarcinogenesis model, this compound was found to reduce the rate of tumor growth without affecting the normal regenerative process of the liver after partial hepatectomy. nih.govki.se This suggests a selective action against cancerous proliferation.
The mechanism may involve the selenoenzyme thioredoxin reductase (TrxR1), which is selectively overexpressed in proliferating liver tumors. nih.gov this compound treatment can potentiate the activity of TrxR1. nih.govki.se
In vitro studies on human hepatoma cell lines, such as HepG2 and Huh7, have explored the effects of this compound on the expression of various selenoproteins. mdpi.com Results show that increasing concentrations of this compound lead to an increase in the expression of GPX1 and SELK, and a decrease in SELENBP1. mdpi.com Furthermore, treatment with this compound was found to decrease the levels of several pro-inflammatory cytokines, including IL-6, IL-8, and IL-17, as well as VEGF, suggesting an anti-inflammatory role. mdpi.com The cytotoxic effects of this compound have also been observed in hepatocellular carcinoma cell lines, with lower IC50 values compared to other selenium compounds. researchgate.net
Table 5: Research Findings on this compound and Liver Cancer
| Research Focus | Cell Line/Model | Key Findings | Citations |
|---|---|---|---|
| Tumor Growth | Rat Hepatocarcinogenesis Model | Reduced the rate of tumor growth. | nih.govki.se |
| Regenerative vs. Neoplastic Growth | Rat Model | Inhibited neoplastic growth but did not affect regenerative liver growth. | nih.govki.se |
| Selenoprotein Expression | HepG2, Huh7 | Increased expression of GPX1 and SELK; decreased SELENBP1. | mdpi.com |
| Inflammatory Cytokines | HepG2, Huh7 | Decreased levels of pro-inflammatory cytokines IL-6, IL-8, IL-17, and VEGF. | mdpi.com |
| Thioredoxin Reductase (TrxR1) | Rat Model | TrxR1 is overexpressed in liver tumors; selenite potentiates its activity. | nih.gov |
| General Anticancer Effects | Liver Cancer Cells | Can affect the induction of the apoptosis process. | nih.gov |
Leukemia and Lymphoma
This compound has been investigated for its therapeutic potential in hematological malignancies like leukemia and lymphoma, where it has been shown to induce apoptosis and exhibit selective cytotoxicity. nih.govnih.gov
In murine B-lymphoma cells (A20 cell line), higher concentrations of this compound were found to inhibit cellular proliferation and induce G2-M cell cycle arrest, followed by apoptosis. oup.com This was associated with the inhibition of key signaling molecules such as protein kinase C-δ (PKCδ) and nuclear factor κB (NF-κB). oup.com
Studies on primary leukemia patient samples, including both Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), have shown that this compound has a cytotoxic yet selective effect, meaning it was active against leukemia cells while not affecting healthy bone marrow or peripheral blood cells. nih.gov In human AML cell lines, this compound is thought to reduce the leukemia burden by stimulating the p53 pathway to induce apoptosis. nih.gov Furthermore, in adult patients with non-Hodgkin's lymphoma, administration of high-dose this compound resulted in a significant decline in the level of the anti-apoptotic protein Bcl-2, which correlated with a better clinical response. scispace.com The antitumor capacity of this compound has been demonstrated in vitro in various lymphoma and leukemia cell lines. mdpi.com
Table 6: Research Findings on this compound and Leukemia/Lymphoma
| Research Focus | Cell Line/Model | Key Findings | Citations |
|---|---|---|---|
| Apoptosis & Cell Cycle Arrest | Murine B-lymphoma (A20) | Induces G2-M arrest and apoptosis, associated with inhibition of PKCδ and NF-κB. | oup.com |
| Selective Cytotoxicity | Primary Leukemia Patient Samples (AML, ALL) | Induced a cytotoxic effect on leukemia cells while not affecting healthy cells. | nih.gov |
| Apoptosis Induction | Human AML Cell Lines | Stimulates the p53 pathway to induce apoptosis. | nih.gov |
| Bcl-2 Expression | Non-Hodgkin's Lymphoma Patients | Administration led to a significant decline in Bcl-2 levels. | scispace.com |
| General Anticancer Effects | Leukemia & Lymphoma Cells | Affects the induction of the apoptosis process. | nih.gov |
Nasopharyngeal Carcinoma
Research into the effects of this compound on nasopharyngeal carcinoma (NPC) has explored its potential in both preventive and therapeutic contexts, primarily through preclinical studies. These investigations have highlighted mechanisms involving apoptosis induction and cell cycle arrest.
An experimental study in an animal model investigated the preventive effects of this compound on NPC induced by dinitrosopiperazine (DNP) in rats. nih.gov In this research, rats were divided into several groups, including a control group, a group receiving only this compound, a group receiving only the carcinogen DNP, and a prevention group receiving both. nih.gov The results showed that supplementing drinking water with this compound significantly reduced the incidence of NPC by 54.3% in the prevention group compared to the group that only received the carcinogen. nih.gov This suggests a potential protective role for selenium in the development of nasopharyngeal cancer. nih.gov
In vitro studies have delved into the molecular mechanisms behind this compound's anti-cancer effects. Research on the CNE-2 human nasopharyngeal carcinoma cell line demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner. nih.gov The study revealed that this compound triggers cell cycle arrest and initiates apoptosis through the mitochondrial pathway. nih.gov Key mechanistic findings included an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential. nih.gov Furthermore, this compound was found to upregulate the expression of pro-apoptotic proteins Bak and Bax while downregulating the anti-apoptotic protein Bcl-XL, leading to increased caspase-3 activity. nih.gov
Table 1: Research Findings on this compound and Nasopharyngeal Carcinoma
| Study Type | Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| In Vivo (Animal) | Wistar rats with DNP-induced NPC | Reduced NPC incidence by 54.3% in the prevention group. | Preventive effect against carcinogenesis. | nih.gov |
Breast Cancer
The role of this compound in breast cancer research is multifaceted, with studies indicating its potential to induce cancer cell death through various stress pathways and to modulate the tumor microenvironment.
In vitro research has shown that this compound can selectively target breast cancer cells. One study found that this compound inhibited the viability of MCF-7 breast cancer cells while having minimal damaging effects on normal human umbilical vein endothelial cells. nih.gov The primary mechanisms identified were the induction of apoptosis through endoplasmic reticulum stress (ERS) and oxidative stress (OS). nih.gov The treatment activated ERS, evidenced by the upregulation of proteins like ATF6 and ATF4. nih.gov Simultaneously, it triggered oxidative stress by increasing the generation of ROS and decreasing the mitochondrial membrane potential. nih.gov
Further mechanistic insights suggest that this compound's pro-oxidative properties are key to its anti-cancer effects. patsnap.com At high concentrations, this compound can generate superoxide radicals, leading to oxidative stress that selectively kills cancer cells. patsnap.comresearchgate.net This is partly because cancer cells often have higher concentrations of thiols, like glutathione, which react with selenite to produce reactive metabolites and ROS. mdpi.com This process can lead to DNA single-strand breaks and subsequent cell death through apoptosis and necrosis. mdpi.com Another proposed mechanism involves this compound's ability to prevent the formation of a protective parafibrin coat on tumor cells, which may leave them more vulnerable to the immune system. researchgate.netmdpi.com
Studies on triple-negative breast cancer (TNBC) cell lines, such as BT-549 and MDA-MB-231, have also shown the anti-proliferative effects of this compound. At higher concentrations, it was found to decrease cell viability, induce cell death, and reduce the ability of tumor cells to form colonies. mdpi.com
Clinically, this compound has been investigated for its effects on breast cancer-related complications. A randomized, double-blind, controlled trial involving patients with chronic breast cancer-related lymphedema (BCRL) found that intravenous administration of this compound significantly improved the clinical stages of lymphedema. nih.gov Interestingly, this beneficial effect did not appear to be related to its antioxidant activity, as blood markers for the antioxidant defense system did not change. nih.gov This suggests that the mechanism may involve other properties, such as anti-inflammatory or immune-modulating effects. nih.gov
Table 2: Research Findings on this compound and Breast Cancer
| Study Type | Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| In Vitro | MCF-7 breast cancer cells | Inhibited cell viability and induced apoptosis. | Induced endoplasmic reticulum stress (ERS) and oxidative stress (OS); increased ROS generation. | nih.gov |
| In Vitro | BT-549 and MDA-MB-231 TNBC cell lines | Decreased cell viability; induced cell death; inhibited colony formation. | Antiproliferative and antimetastatic effects. | mdpi.com |
| Clinical Trial | Patients with breast cancer-related lymphedema (BCRL) | Improved diagnostic stages of BCRL. | Not related to antioxidant activity; possibly anti-inflammatory or immune function. | nih.gov |
Stimulation of the Cellular Immune System
The cellular arm of the immune system, responsible for directly combating infected cells and pathogens, is a key target of this compound's immunomodulatory effects. This compound has been shown to enhance the function of several critical cell types, including natural killer cells, macrophages, and dendritic cells.
Activation of Natural Killer (NK) Cells
Natural Killer (NK) cells are a crucial component of the innate immune system, recognized for their ability to eliminate cancerous and virally infected cells without prior sensitization. This compound has been demonstrated to be a potent activator of NK cells. nih.gov Research indicates that both dietary and in vitro supplementation with this compound can significantly increase the lytic activity of NK cells. nih.gov This enhancement is associated with an increased expression of intermediate affinity interleukin-2 (B1167480) receptors (IL-2R) on the NK cells, which augments their proliferation, expansion, and cytotoxic capabilities. nih.gov
Studies have shown that this compound can sensitize tumor cells to be more effectively killed by NK cells. researchgate.netresearchgate.net This is achieved, in part, by inducing a posttranscriptional blockade of HLA-E expression on tumor cells. nih.gov HLA-E is a molecule that can inhibit the function of a large proportion of human NK cells through the CD94/NKG2A inhibitory receptor. nih.gov By reducing HLA-E on the tumor cell surface, this compound effectively removes this inhibitory signal, thereby increasing the susceptibility of the tumor cells to NK cell-mediated destruction. nih.gov This direct activation of NK cells is considered one of the most important functions of this compound in immune stimulation. nih.govnih.gov
Modulation of Macrophage Activity (M1-like/M2-like Dichotomy)
Macrophages are highly versatile immune cells that can adopt different functional phenotypes depending on the microenvironment. nih.gov These phenotypes are broadly categorized as classically activated (M1) macrophages, which are pro-inflammatory and possess pathogen-killing abilities, and alternatively activated (M2) macrophages, which are involved in tissue repair and have anti-inflammatory functions. frontiersin.orgmdpi.com this compound has been shown to modulate the balance between these two macrophage subtypes, a process known as the M1-like/M2-like dichotomy. researchgate.netnih.gov
In studies involving human monocyte-derived macrophages, this compound treatment was found to downregulate the activity of pro-inflammatory M1-like macrophages. nih.gov This was evidenced by a decrease in M1-associated markers and a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.govnih.gov Conversely, this compound upregulated the activity of anti-inflammatory M2-like macrophages, as demonstrated by an increase in arginase 1 (ARG1) activity and IL-10 production. nih.gov This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype highlights the immunomodulatory potential of this compound. researchgate.netnih.gov
Furthermore, this compound has been observed to enhance the bactericidal activities of macrophages. plos.org In vivo studies have shown that selenium supplementation can increase the phagocytic activity and killing of bacteria like Staphylococcus aureus by macrophages in a dose-dependent manner. plos.org
Influence on Dendritic Cell Differentiation and Function
Dendritic cells (DCs) are professional antigen-presenting cells that play a pivotal role in initiating and shaping the adaptive immune response. This compound can regulate the differentiation and immune function of human dendritic cells. nih.govfrontiersin.org The effects of this compound on DCs appear to be concentration-dependent. nih.gov
Research has shown that a specific concentration of this compound can improve the immune function of DCs by regulating the expression of co-stimulatory molecules like CD80 and CD86, as well as the production of cytokines such as IL-12. nih.gov However, different concentrations may impair DC function by altering the expression of other cytokines like IL-10. nih.gov Selenium deficiency has been shown to inhibit the expression of cell-surface markers on DCs, including CD11c, CD40, and CD86, and to alter the secretion of key cytokines like IL-10 and IL-12p40. frontiersin.org
Impact on Humoral Immune Responses
The humoral immune system relies on the production of antibodies by B lymphocytes to neutralize and eliminate extracellular pathogens and toxins. This compound has been shown to positively influence this branch of the immune system.
Antibody Production (IgG, IgA, IgM)
Studies in various animal models have demonstrated that supplementation with this compound can enhance the production of several key antibody isotypes, including Immunoglobulin G (IgG), Immunoglobulin A (IgA), and Immunoglobulin M (IgM). nih.govnih.govnih.gov In mice, diets supplemented with this compound led to enhanced IgG and IgM antibody titers in response to an antigen challenge. nih.gov
In broilers, dietary supplementation with this compound was able to counteract the negative effects of aflatoxin B1 on mucosal humoral immunity. nih.govnih.gov Specifically, it restored the decreased number of IgA-positive cells and the expression levels of IgA, IgG, and IgM mRNA in the cecal tonsils. nih.govnih.gov Similarly, in sheep, selenium supplementation was found to restore humoral immune responses that were negatively affected by footrot, leading to increased antibody titers. plos.org Studies in sheep have also shown that supplementation with this compound can lead to enhanced antibody responses to various antigens and higher total serum IgG concentrations. nih.gov
Anti-inflammatory Properties
In addition to its role in stimulating immune responses, this compound also possesses significant anti-inflammatory properties. nih.govnih.gov This dual capability allows it to contribute to a balanced immune response, preventing excessive inflammation that can lead to tissue damage.
This compound's anti-inflammatory effects are mediated, in part, by its ability to modulate the production of inflammatory cytokines. nih.gov In human hepatoma cell lines, an increase in this compound concentration was correlated with a decrease in the pro-inflammatory cytokines IL-6, IL-8, and IL-17. nih.gov Further studies have shown that this compound can limit the gene expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 under inflammatory conditions. mdpi.com
The anti-inflammatory and antioxidant properties of this compound are often linked to its role as a component of selenoproteins, such as glutathione peroxidases, which are crucial for protecting cells from oxidative stress. nih.govpatsnap.commdpi.com By reducing oxidative stress, this compound can help to mitigate the inflammatory response. nih.gov This has been demonstrated in models of acute kidney injury, where this compound attenuated inflammation and oxidative stress. nih.gov
Interactive Data Table: Effect of this compound on Macrophage Activity
| Treatment Group | Key Findings | Impact on Macrophage Phenotype |
| This compound | Decreased IL-1β and TNF-α production. nih.govnih.gov | Shift towards M2 (Anti-inflammatory) |
| This compound | Increased Arginase 1 (ARG1) activity and IL-10 production. nih.gov | Shift towards M2 (Anti-inflammatory) |
| This compound | Enhanced phagocytic activity and bacterial killing. plos.org | Increased Effector Function |
Interactive Data Table: Influence of this compound on Antibody Production
| Antibody Isotype | Effect of this compound Supplementation | Study Model |
| IgG | Enhanced Titers/Expression nih.govnih.govnih.govnih.gov | Mice, Broilers, Sheep |
| IgA | Restored/Increased Cell Numbers and Expression nih.govnih.gov | Broilers |
| IgM | Enhanced Titers/Expression nih.govnih.govnih.gov | Mice, Broilers |
Analytical Methods for the Detection of Sodium Selenite
Various analytical methods are employed for the determination and quantification of sodium selenite (B80905) in different matrices, such as animal feed, premixes, and biological samples.
One common technique is spectrophotometry . A method has been developed where selenite (Se(IV)) reacts with 3,3'-diaminobenzidine (B165653) (DAB) to form an intensely yellow-colored complex called piazselenol. nih.govscribd.com The absorbance of this complex, often extracted into a solvent like toluene, is measured at a specific wavelength (typically 420 nm) to determine the selenium concentration. nih.govscribd.com Another spectrophotometric method involves the reduction of selenite using iron(II) as a reducing agent in an acidic medium, which forms a colored complex that can be measured. ijert.org
Titration is another established method. An iodometric titration can determine the selenium content where selenite reacts with potassium iodide, and the resulting iodine is titrated with a standard sodium thiosulfate (B1220275) solution. xylemanalytics.com To prevent interference from elemental selenium precipitate, a dispersant like polyvinyl alcohol is often added. xylemanalytics.com
For speciation analysis, which distinguishes between different forms of selenium (e.g., selenite, selenate (B1209512), selenomethionine), High-Performance Liquid Chromatography (HPLC) is coupled with sensitive detection techniques. HPLC can be combined with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Atomic Absorption Spectrometry (HPLC-AAS) for element-specific detection, allowing for the separation and quantification of individual selenium compounds. researchgate.net
Table 2: List of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Sodium Selenite | Na₂SeO₃ |
| Selenium | Se |
| Selenocysteine (B57510) | C₃H₇NO₂Se |
| Glutathione (B108866) | C₁₀H₁₇N₃O₆S |
| Sodium Selenate | Na₂SeO₄ |
| Selenomethionine (B1662878) | C₅H₁₁NO₂Se |
| Selenium Dioxide | SeO₂ |
| Sodium Hydroxide | NaOH |
| Water | H₂O |
| Selenious Acid | H₂SeO₃ |
| Sodium Carbonate | Na₂CO₃ |
| 3,3'-Diaminobenzidine | (NH₂)₂C₆H₃C₆H₃(NH₂)₂ |
| Toluene | C₇H₈ |
| Iron(II) | Fe²⁺ |
| Potassium Iodide | KI |
| Sodium Thiosulfate | Na₂S₂O₃ |
| Polyvinyl Alcohol | [CH₂CH(OH)]n |
| Hydrogen Peroxide | H₂O₂ |
| Nitric Acid | HNO₃ |
| Methionine | C₅H₁₁NO₂S |
| Hydrogen Selenide (B1212193) | H₂Se |
| Selenium Oxychloride | SeOCl₂ |
| Barium Selenite | BaSeO₃ |
| Zinc Selenite | ZnSeO₃ |
| Carbon Dioxide | CO₂ |
| Cysteine | C₃H₇NO₂S |
| Methylselenocysteine | C₄H₉NO₂Se |
| Iron(III) Oxide | Fe₂O₃ |
| Calcium Carbonate | CaCO₃ |
| Magnesium Carbonate | MgCO₃ |
Toxicological Considerations in Research Settings
Comparative Toxicity of Sodium Selenite (B80905) vs. Other Selenium Forms
The toxicity of selenium compounds varies significantly depending on their chemical form and oxidation state. Inorganic forms, such as sodium selenite (Se⁴⁺) and sodium selenate (B1209512) (Se⁶⁺), are generally considered more acutely toxic than organic forms like selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (SeCys) cabidigitallibrary.orgagriculturejournals.czmmsl.czusda.gov.
Studies in various animal models have demonstrated these differences. For instance, acute toxicity studies in mice reported that this compound was significantly more toxic than selenomethionine based on LD₅₀ values cabidigitallibrary.org. In rats, the LD₅₀ of selenium from this compound was found to be lower than that from selenium yeast cabidigitallibrary.org. Similarly, in lambs, this compound at dosages of 2, 3, and 4 mg Se/kg body weight resulted in tachypnea and respiratory distress, while selenomethionine required higher doses (4, 6, and 8 mg Se/kg) to induce similar signs capes.gov.br.
Furthermore, the specific effects can differ. Research in mallards indicated that this compound primarily caused embryotoxic effects, whereas selenomethionine was more teratogenic at certain concentrations cabidigitallibrary.org. In pigs, while symptoms of selenosis like hair loss and hoof lesions were observed with both this compound and selenium yeast, hoof separation occurred at lower dietary levels of selenium from selenite compared to selenium yeast cabidigitallibrary.org.
Studies comparing this compound and sodium selenate have sometimes shown no consistent difference in toxicity for human health assessment, as the selenium ion's speciation can be influenced by physiological and environmental conditions europa.eu. However, research in Folsomia candida (Collembola) indicated that this compound might be potentially more toxic than sodium selenate, particularly concerning effects on juveniles researchgate.net.
| Selenium Form | Animal Model | Toxicity Observation | Source |
| This compound | Mice | More acutely toxic than Selenomethionine (43-fold based on LD₅₀) | cabidigitallibrary.org |
| This compound | Rats | Lower LD₅₀ compared to Selenium yeast | cabidigitallibrary.org |
| This compound | Lambs | Tachypnea and respiratory distress at lower doses than Selenomethionine | capes.gov.br |
| This compound | Mallards | Primarily embryotoxic effects | cabidigitallibrary.org |
| Selenomethionine | Mallards | More teratogenic effects | cabidigitallibrary.org |
| This compound | Pigs | Hoof separation at lower dietary levels than Selenium yeast | cabidigitallibrary.org |
| This compound | F. candida | Potentially more toxic to juveniles than Sodium selenate | researchgate.net |
Acute and Chronic Toxicity Studies in Animal Models
Numerous studies have investigated the acute and chronic toxicity of this compound in various animal models to understand its adverse effects and establish toxicological benchmarks.
Acute Toxicity:
Acute toxicity studies in laboratory animals consistently show that water-soluble selenium compounds, including this compound, have relatively high acute toxicity europa.eueuropa.eu. Oral LD₅₀ values for this compound have been reported in the range of 1.0 mg Se/kg body weight in rabbits, 3.0 mg/kg in mice, and 4.8-7.0 mg/kg in rats europa.eueuropa.eu. A study in mice and rats found oral LD₅₀ values for this compound in the range of 8.08 to 12.11 mg/kg mmsl.cz. A selenium content of 25 mg/kg in feed can induce acute toxicity symptoms in most tested species europa.eueuropa.eu. Clinical signs of acute selenium toxicity in animals can include abnormal behavior, respiratory difficulty, gastrointestinal upset, and sudden death, with major lesions often involving lung edema and congestion, and necrosis of multiple organs like the lungs, liver, and kidneys mmsl.cz.
Chronic Toxicity:
Chronic exposure to this compound at elevated levels can lead to various adverse effects in animals. Diets containing 5 mg Se/kg feed, often administered as this compound, have been shown to result in growth reduction in rats europa.eueuropa.eu. Higher dietary levels, such as 6.4 to 8 mg selenium/kg feed, have been associated with liver changes, anemia, splenomegaly, pancreatic enlargement, and increased mortality in rats europa.eueuropa.eu. Based on growth retardation and organ toxicity, a Lowest Observable Adverse Effect Level (LOAEL) of 0.03 mg selenium/kg body weight/day has been established europa.eu. In food-producing animals, subclinical toxicity is believed to occur at dietary levels of 2 to 5 mg selenium/kg feed europa.eu. Long-term administration of this compound at dietary levels up to 12 ppm Se to ewes under production stress for 72 weeks did not produce clinical or pathological signs of selenium toxicity in one study cabidigitallibrary.org. However, symptoms of selenosis, including hair loss and hoof lesions, became apparent in growing-finishing pigs at dietary levels between 5 and 7 ppm Se from both this compound and selenium yeast cabidigitallibrary.org.
| Toxicity Type | Animal Model | Dose/Concentration | Observed Effects | Source |
| Acute | Rabbit | 1.0 mg Se/kg bw (oral LD₅₀) | Lethal effects | europa.eueuropa.eu |
| Acute | Mouse | 3.0 mg Se/kg bw (oral LD₅₀) | Lethal effects | europa.eueuropa.eu |
| Acute | Rat | 4.8-7.0 mg Se/kg bw (oral LD₅₀) | Lethal effects | europa.eueuropa.eu |
| Acute | Mice, Rats | 8.08-12.11 mg Se/kg bw (oral LD₅₀) | Lethal effects | mmsl.cz |
| Acute | Various | 25 mg Se/kg feed | Acute toxicity symptoms | europa.eueuropa.eu |
| Chronic | Rat | 5 mg Se/kg feed (0.25 mg/kg bw) | Growth reduction | europa.eueuropa.eu |
| Chronic | Rat | 6.4-8 mg Se/kg feed (0.3-0.4 mg/kg bw) | Liver changes, anemia, splenomegaly, pancreatic enlargement, increased mortality | europa.eueuropa.eu |
| Chronic | Various | 2-5 mg Se/kg feed | Subclinical toxicity in food-producing animals | europa.eu |
| Chronic | Pigs | 5-7 ppm Se in diet | Hair loss, hoof lesions (also with Se yeast) | cabidigitallibrary.org |
Neurotoxicity Research
Research indicates that selenium compounds, including this compound, can exhibit neurotoxic properties, particularly at higher concentrations neurotoxicology.org.ilnih.gov. Acute selenium intoxication has been associated with adverse effects on the nervous system neurotoxicology.org.ilnih.gov.
Early studies involving acute intracerebroventricular administration in mice reported that both this compound and selenomethionine produced neurotoxicity, with this compound being significantly more toxic (43-fold based on LD₅₀) cabidigitallibrary.orgneurotoxicology.org.il. Experimental studies in swine also suggested that inorganic selenium species like selenite and selenate were more neurotoxic than organic forms at equivalent exposure levels neurotoxicology.org.il.
Clinical signs of neurotoxicity observed in animals with acute selenium poisoning can include convulsions and ultimately respiratory arrest europa.eueuropa.eu. In farm animals, the "blind stagger" syndrome, characterized by restricted vision and neurotoxic effects, has been described following the ingestion of selenium-accumulating plants europa.eu.
While high-level acute exposure is clearly linked to neurotoxicity, the neurotoxicity of long-term overexposure is less characterized neurotoxicology.org.ilnih.gov. Some research suggests a potential link between chronic low-level selenium overexposure, particularly to inorganic compounds, and an increased risk of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) nih.govepa.govresearchgate.net. This association is supported by biological plausibility, as inorganic forms may exhibit higher neurotoxicity towards motor neurons researchgate.net.
However, selenium also plays a crucial role in brain function, and some studies have investigated the potential neuroprotective effects of selenium compounds, including this compound, in certain contexts nih.govscielo.brresearchgate.netplos.orgresearchgate.net. For example, this compound has shown protective effects against lead-induced neurotoxicity and cognitive dysfunction in rats and Caenorhabditis elegans, potentially through its antioxidant properties researchgate.netplos.orgresearchgate.net. Research in a rat model of radiation injury also explored high-dose this compound supplementation for mitigating kidney injury, and none of the animals showed signs of selenium toxicity nih.govnih.gov.
Considerations for Supernutritional Doses in Research
Research involving supernutritional doses of this compound is conducted to explore potential therapeutic effects or to investigate toxicity at levels exceeding typical nutritional requirements. Supernutritional levels are significantly higher than the established nutritional requirements and often exceed regulatory limits for feed or food additives oregonstate.eduresearchgate.net.
Studies utilizing supernutritional doses in animal models aim to investigate various outcomes, such as enhancing growth, immunity, or exploring anti-cancer properties oregonstate.eduresearchgate.netmdpi.commdpi.com. For instance, research in sheep has explored organic selenium supplementation above recommended levels, showing improved growth, weight, and immunity without signs of toxicity at certain high doses oregonstate.edu. Similarly, studies in sheep and goats have reported that super nutritional organic selenium supplementation (>1 mg/kg DM) can enhance production performance and antioxidant status researchgate.net.
In cancer research, high doses of this compound have been explored for their potential antitumor effects mdpi.commdpi.com. Preclinical studies in mice have evaluated escalating doses of oral this compound to assess absorption and toxicity in the context of glioblastoma research mdpi.com. Some clinical observations in terminal cancer patients suggest tolerance to relatively high doses of this compound, with serum selenium levels returning to near-normal within 24 hours after injection mdpi.com. Researchers postulate that a relatively short half-life and increased absorption in cancer cells might contribute to less toxicity in normal cells mdpi.com.
However, it is crucial to acknowledge the narrow margin between beneficial and toxic levels of selenium researchgate.net. While supernutritional doses may show promising effects in specific research contexts, they also carry an increased risk of toxicity. Studies investigating high doses carefully monitor for signs of selenosis, which can vary depending on the animal species and the specific selenium compound used cabidigitallibrary.orgeuropa.eu.
Research into supernutritional doses requires careful consideration of the dose-response relationship and the potential for adverse effects. While some studies report no signs of toxicity at elevated levels in specific experimental designs nih.govnih.gov, others highlight the potential for toxicity at levels exceeding nutritional requirements cabidigitallibrary.orgeuropa.euresearchgate.net. The transition from beneficial antioxidant effects at nutritional doses to potential pro-oxidant or toxic effects at supernutritional doses is a key consideration in this research area mdpi.com.
| Research Area | Animal Model | Dose Level | Key Finding | Source |
| Growth & Immunity | Sheep | Above US govt. recommendations | Improved growth, weight, and immunity observed with organic selenium | oregonstate.edu |
| Production/Antioxidant | Sheep, Goats | >1 mg/kg DM (organic Se) | Enhanced production performance and antioxidant status | researchgate.net |
| Cancer Therapy | Mice | Escalating doses (oral SS) | Evaluated absorption and toxicity; dose of 6.75 mg/kg SS was non-toxic and increased brain selenium mdpi.com | mdpi.com |
| Cancer Therapy | Humans | >5 mg (this compound) | Tolerance observed in some terminal cancer patients; serum levels normalized within 24h after injection mdpi.com | mdpi.com |
| Radiation Injury | Rats | 100 µ g/day (SS or SeMet) | Mitigated radiation injury to kidneys; no signs of selenium toxicity observed | nih.govnih.gov |
Environmental and Agricultural Research Applications
Biofortification of Plants with Sodium Selenite (B80905)
Biofortification of plants with selenium (Se) is explored as a strategy to enhance the dietary intake of this essential micronutrient in humans and animals. Sodium selenite, along with sodium selenate (B1209512), is commonly used for this purpose through various application techniques, including soil addition, foliar spraying, and hydroponic systems. wvu.edunih.gov While selenate is often noted for its higher translocation to edible plant shoots, selenite tends to accumulate more in the roots. nih.gov
Effects on Plant Physiology and Biochemistry
The application of this compound can influence various physiological and biochemical processes in plants. Studies have shown that at lower concentrations, this compound can promote plant growth, enhance chlorophyll (B73375) content, and increase antioxidant capacity. researchgate.netfrontiersin.org For instance, foliar application of this compound at 10 mg·L⁻¹ promoted strawberry plant growth and enhanced photosynthesis and the antioxidant system in leaves. frontiersin.org Selenium, including from selenite, can enhance plant nitrogen metabolism by activating key enzymes, leading to improved chlorophyll synthesis and photosynthetic efficiency. frontiersin.org It can also enhance the activity of enzymes and non-enzyme compounds involved in clearing reactive oxygen species (ROS) and cell detoxification. frontiersin.org However, higher concentrations of this compound can lead to oxidative damage and inhibit growth, a common symptom of selenium toxicity in plants. nih.govresearchgate.net The effects on other minerals within the plant can vary depending on the plant species and the concentration of selenite applied. frontiersin.org
Selenium Speciation in Plants
When absorbed by plants, inorganic selenium compounds like this compound are metabolized into organic forms. nih.gov This process of transforming selenium within the plant is known as selenium speciation. While selenate is readily transported throughout the plant via the xylem, selenite is quickly assimilated in the roots and converted into organic selenium species such as selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (SeCys). researchgate.netunit.no Selenomethionine is often the predominant organic selenium species found in the edible parts of plants after biofortification with either selenite or selenate. unit.nofrontiersin.org The specific selenium species formed and their distribution within the plant can be influenced by the method of application, the selenium dose, the plant species and variety, and environmental factors. researchgate.netfrontiersin.org
Remediation Strategies Involving this compound
This compound is relevant in research concerning the remediation of selenium-contaminated environments. Microorganisms play a crucial role in the biogeochemical cycle of selenium, including the transformation of soluble selenium oxyanions like selenite into less toxic, insoluble elemental selenium (Se⁰). nih.govmdpi.com This microbial reduction is a key mechanism explored for the bioremediation of selenium-contaminated water and soils. nih.govresearchgate.net Studies have demonstrated that various microbial species and communities can effectively reduce selenite to elemental selenium. mdpi.comfrontiersin.org For example, anaerobic biological reactors utilizing microbial action have shown high efficiency in removing selenite from wastewater. mdpi.com The effectiveness of selenite removal through coagulation processes has also been investigated, showing high removal rates for selenite compared to selenate. mdpi.com
Interactions with Microbial Systems
This compound interacts with various microbial systems, influencing microbial community structure and function. mdpi.commdpi.com Microorganisms can transform selenite through reduction, as discussed in the context of bioremediation. nih.govmdpi.com Exposure to this compound can impact the composition and diversity of microbial communities, such as those found in soil and biofilms. mdpi.commdpi.com Research has shown that this compound can lead to shifts in dominant bacterial groups and, at higher concentrations, may reduce microbial diversity. mdpi.com However, some microorganisms possess mechanisms to tolerate and transform selenite, making them valuable for bioremediation efforts. nih.govmdpi.com Studies on biofilms have indicated that distinct toxic effects can be observed from this compound exposure, potentially inhibiting functional enzymes and microbial activities. mdpi.com
Advanced Research Methodologies and Techniques
In vitro Cell Culture Models (e.g., Cancer Cell Lines, Primary Cells)
In vitro cell culture models are fundamental to elucidating the direct cellular and molecular mechanisms of sodium selenite (B80905). Researchers utilize both established cancer cell lines and primary cells to study its effects in a controlled environment.
Detailed findings from studies on various cell lines have demonstrated that sodium selenite can significantly inhibit cell viability and proliferation in a dose- and time-dependent manner. For instance, in pancreatic cancer cell lines such as PANC-1 and Pan02, this compound exposure led to reduced cell density and morphological changes indicative of apoptosis. nih.gov Similarly, studies on five different thyroid cancer cell lines showed a significant reduction in viability upon treatment with this compound, an effect that was less pronounced in a non-cancerous thyroid epithelial cell line. nih.gov This suggests a degree of selectivity for cancer cells. Research on human bronchial carcinoma cells (A549) and normal bronchial cells (BEAS-2B) also revealed that this compound inhibits the growth of both cell types, although the metabolic activity of normal cells appeared to be more sensitive. nih.gov
Primary cells, which are isolated directly from tissues, offer a model that more closely resembles the in vivo state. In primary cultures of rat tracheal epithelial cells, this compound exhibited a biphasic effect: stimulating proliferation at very low concentrations and inhibiting it at higher, toxic concentrations. oup.comnih.govoup.com Notably, non-toxic concentrations of this compound were found to significantly reduce the frequency of spontaneous cell transformation and could inhibit transformation induced by carcinogens. oup.comnih.govoup.com
The following table summarizes the observed effects of this compound on different cell lines:
Table 1: Effects of this compound on Various Cell Lines
| Cell Line/Model | Cell Type | Key Findings |
|---|---|---|
| PANC-1, Pan02 | Pancreatic Cancer | Inhibition of cell viability, induction of apoptosis-like morphology. nih.gov |
| BCPAP, 8505c, etc. | Thyroid Cancer | Dose-dependent decrease in cell viability and colony formation. nih.gov |
| HCT116, SW620 | Colorectal Cancer | Induction of G2/M cell cycle arrest and apoptosis. nih.gov |
| A549 | Human Bronchial Carcinoma | Inhibition of cell growth and reduction in metabolic activity. nih.gov |
| BEAS-2B | Normal Human Bronchial | Inhibition of cell growth, more rapid decrease in metabolic activity compared to cancer cells. nih.gov |
| R2J-GS | Glioblastoma Stem Cells | Induction of oxidative stress and cell death. nih.gov |
| Primary Rat Tracheal | Normal Epithelial Cells | Biphasic effect on proliferation; inhibition of carcinogen-induced transformation. oup.comnih.gov |
In vivo Animal Models (e.g., Murine Xenograft Models, Rat Studies)
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and toxicology of this compound in a whole-organism context. Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a common approach to study anti-cancer effects.
In a preclinical evaluation using a glioblastoma xenograft model, human glioblastoma stem cells (R2J-GS) were implanted into nude mice. nih.govnih.gov Oral administration of this compound showed a trend towards slower tumor growth compared to the control group, although the result did not reach statistical significance. nih.govnih.gov Another study involving pancreatic cancer used C57BL mice bearing a Pan02-generated tumor. nih.gov This in vivo model demonstrated that a combination therapy of this compound and gemcitabine (B846) significantly inhibited tumor growth by 65% compared to the untreated group and also showed greater inhibition than either agent used as monotherapy. nih.gov
Rat studies have also been crucial, particularly in toxicology and developmental research. The National Toxicology Program (NTP) conducted 13-week toxicity studies on F344/N rats, administering this compound in drinking water. nih.govnih.gov These studies documented effects such as decreased body weight, reduced water consumption, and renal papillary regeneration at higher concentrations. nih.gov A different line of research uses neonatal rats to create a model for cataracts. jmchemsci.com A single subcutaneous injection of this compound in 10-14 day old lactating rats successfully induced cataract formation, providing a model to study the underlying mechanisms of oxidative stress-induced lens opacification. jmchemsci.com
Table 2: Summary of this compound Studies in Animal Models
| Animal Model | Research Focus | Key Findings |
|---|---|---|
| Nude Mice (Glioblastoma Xenograft) | Cancer Therapy | Showed a trend of slower tumor growth with this compound treatment. nih.govnih.gov |
| C57BL Mice (Pancreatic Cancer) | Cancer Therapy | Combined with gemcitabine, significantly inhibited tumor growth and increased survival. nih.gov |
| F344/N Rats | Toxicology | Caused body weight depression, renal lesions, and increased estrous cycle length at higher doses. nih.gov |
| Wistar Rats (Neonate) | Cataract Model | A single injection successfully induced nuclear cataracts, modeling oxidative stress. jmchemsci.com |
Omics Approaches: Transcriptomics, Proteomics, Epigenomics
Omics technologies provide a high-throughput, systems-level view of the molecular changes induced by this compound. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) have been particularly insightful.
A study combining transcriptomics and proteomics on human rectal biopsies investigated the effects of selenium status. nih.gov It revealed that suboptimal selenium levels were associated with alterations in inflammatory signaling and cytoskeleton remodeling. nih.gov Specifically, the expression of genes and proteins involved in cancer, immune response, cell proliferation, and cell death were differentially expressed between groups with different selenium statuses. nih.gov In another study on adolescent rats, transcriptomic analysis of adipose tissue showed that this compound administration affected pathways related to metabolism, including decreasing the regulation of lipolysis and insulin (B600854) resistance processes. mdpi.com
Proteomics analysis in rice seedlings treated with this compound identified 66 differentially expressed proteins involved in various cellular processes, providing insights into the molecular mechanisms of selenium's effects on plant growth. capes.gov.br These omics-based approaches are powerful for generating hypotheses and uncovering complex biological networks affected by this compound, moving beyond single-gene or single-protein analyses.
Microarray and RNA Sequencing Techniques
Microarray and RNA Sequencing (RNA-Seq) are key technologies within transcriptomics used to quantify gene expression on a massive scale.
cDNA microarrays have been used to analyze gene expression changes in response to this compound. One study used this technique to examine gene expression profiles in various tissues of mice fed diets supplemented with different forms of selenium, including this compound. nih.gov The results showed that this compound and yeast-derived selenium produced similar gene expression patterns, which were distinct from those produced by selenomethionine (B1662878). nih.gov Another application involved using cDNA microarrays to study altered gene expression in HepG2 cells treated with this compound. mpbio.com
More recently, RNA-Seq, which offers higher resolution and a wider dynamic range, has been employed. In a study on thyroid cancer cells, transcriptome sequencing revealed that this compound induced intracellular reactive oxygen species (ROS) by promoting oxidative phosphorylation and suppressing the AKT/mTOR pathway. nih.gov RNA-Seq was also used to analyze the global transcriptome of Proteus sp. YS02 to understand the molecular mechanism of selenite reduction by the bacterium. nih.gov These techniques are crucial for identifying the specific genes and signaling pathways that are modulated by this compound treatment.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful laser-based technology used to analyze the physical and chemical characteristics of single cells. It is extensively used in this compound research to quantify the effects on the cell cycle and apoptosis (programmed cell death).
Studies have consistently used flow cytometry to demonstrate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. bdbiosciences.com For example, in colorectal cancer cells (HCT116 and SW620), flow cytometric analysis showed that this compound treatment caused a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest at this checkpoint. nih.gov In thyroid cancer cells, analysis revealed an increase in the proportion of cells in the G0/G1 phase, again pointing to cell cycle arrest. nih.gov
To specifically measure apoptosis, researchers often use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. In thyroid cancer cells, a significant increase in Annexin V-positive cells was observed after this compound treatment, confirming the induction of apoptosis. nih.gov This technique allows for the precise quantification of apoptotic versus necrotic or viable cells within a population, providing robust data on the cell-killing efficacy of this compound.
Spectroscopic and Chromatographic Techniques for Speciation Studies
Understanding the biological effects of this compound requires methods to distinguish it from other selenium compounds and to track its transformation in vivo and in vitro. This is the domain of speciation analysis, which heavily relies on the coupling of chromatographic separation techniques with sensitive spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC) is the most common separation technique used. It is often coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive elemental detection method. This HPLC-ICP-MS setup allows for the separation and quantification of different selenium species, such as selenite (Se(IV)), selenate (B1209512) (Se(VI)), and various selenoamino acids like selenomethionine. researchgate.netingeniatrics.com This approach has been used to analyze selenium species in various samples, including foods and biological tissues. researchgate.netingeniatrics.com
Other coupled techniques have also been developed. HPLC can be linked to Hydride Generation (HG) and Atomic Fluorescence Spectrometry (AFS) or a Nitrogen Microwave Induced Plasma Mass Spectrometer (N₂-MIP-MS). nih.govrsc.org These methods provide alternatives for the specific and sensitive detection of selenium species. For instance, a simplified HPLC-TR-HG-AFS method (thermoreduction, hydride generation, atomic fluorescence spectrometry) was developed for the determination of selenite, selenate, and selenoamino acids without the need for UV radiation, making the process less complex. nih.gov Ion Chromatography (IC) coupled with mass spectrometry (IC-MS) is another effective method, particularly for determining inorganic selenite and selenate in environmental water samples. thermofisher.com
Q & A
Q. How should clinical trials design this compound co-administration with chemotherapy or radiotherapy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
